Mass spectrometry fragmentation pathways of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate
Mass spectrometry fragmentation pathways of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate
Executive Summary
This technical guide provides a detailed analysis of the predicted gas-phase fragmentation pathways of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate (C₁₂H₁₂N₂O₄) when subjected to positive mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a molecule incorporating an indole core, a methyl ester, and an aliphatic nitro group, its fragmentation behavior is governed by the chemically distinct properties of these functional groups. This document elucidates the principal cleavage patterns, including the characteristic neutral losses from the nitroethyl sidechain, fragmentation of the methyl carboxylate, and cleavages associated with the indole scaffold. The proposed mechanisms are grounded in established principles of mass spectrometry and supported by authoritative literature. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for the structural characterization of complex small molecules.
Introduction
Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate is a substituted indole derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive compounds.[1] Accurate structural confirmation is a critical step in the synthesis and characterization of such novel compounds. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[2]
The fragmentation of a molecule in the gas phase is not random; it follows predictable pathways dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The target molecule contains three key functional moieties, each with well-documented fragmentation behaviors:
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The Indole Core: A robust aromatic system that can undergo characteristic ring fissions or cleavages of its substituents.[3][4]
-
The Aliphatic Nitro Group: Prone to specific cleavages, most notably the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂).[5][6]
-
The Methyl Ester Group: Susceptible to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH).[7]
This guide will systematically explore the predicted fragmentation pathways originating from the protonated molecular ion ([M+H]⁺) of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate, providing a predictive framework for its identification and structural elucidation.
Experimental Methodology
The fragmentation pathways described herein are predicted for analysis via a standard tandem mass spectrometry workflow. The following protocol outlines a typical approach for acquiring high-quality MS/MS data for this compound.
Sample Preparation
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Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient ionization.
Mass Spectrometry Parameters (Hypothetical)
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120-150 °C.[8]
-
Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600-800 L/hr).
-
MS1 Scan Range: m/z 50-500.
-
Precursor Ion Selection: The calculated monoisotopic m/z of the [M+H]⁺ ion (C₁₂H₁₃N₂O₄⁺) is 249.0819 . This ion would be isolated in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Nitrogen or Argon is used as the collision gas.[9] Collision energy is typically ramped (e.g., 10-40 eV) to observe the full spectrum of fragment ions, from low-energy rearrangements to higher-energy bond cleavages.[5]
Experimental Workflow Diagram
Caption: General workflow for sample analysis by ESI-MS/MS.
Predicted Fragmentation Pathways
The protonated molecule, [M+H]⁺ at m/z 249.08, is the starting point for all fragmentation pathways discussed below. The initial protonation site is likely the indole nitrogen or one of the oxygen atoms (carbonyl or nitro), which influences subsequent bond cleavages.
Pathway A: Fragmentation of the Nitroethyl Side Chain
The C-N bond in the nitroethyl group is relatively weak and represents a primary site for fragmentation. This pathway is highly characteristic of aliphatic nitro compounds.[5][6]
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A1: Neutral Loss of Nitrous Acid (HNO₂): A common fragmentation for nitroalkanes, often proceeding through a rearrangement, resulting in a neutral loss of 47.01 Da.[5] This leads to a highly stable vinyl indole derivative.
-
A2: Radical Loss of Nitrogen Dioxide (•NO₂): Homolytic cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46.01 Da). While fragmentation in ESI typically follows the even-electron rule, radical losses from nitroaromatic and related compounds are well-documented exceptions.[2][10]
Caption: Characteristic fragmentation of the methyl ester group.
Pathway C: Cleavage of the Indole Core and Combined Losses
More complex fragmentation occurs through cleavage of the C3-sidechain bond or through sequential losses.
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C1: Loss of the Nitroethyl Side Chain: Cleavage of the bond between the indole C3 position and the ethyl side chain leads to the loss of a nitroethene radical (C₂H₄NO₂) with a mass of 74.02 Da. This results in a stable fragment ion corresponding to protonated Methyl 1H-indole-4-carboxylate.
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C2: Sequential Losses: Fragment ions generated in Pathways A and B can undergo further fragmentation. For example, the ion at m/z 203.08 (Fragment A2) could subsequently lose methanol, yielding an ion at m/z 171.05. Conversely, the ion at m/z 217.06 (Fragment B1) could lose the nitro group. A particularly diagnostic ion for many indoles is found at m/z 130 , resulting from the cleavage of all substituents from the core indole ring structure. [4]
Caption: Cleavage of the C3-sidechain and sequential fragmentation.
Data Summary and Interpretation
The following table summarizes the key predicted ions for Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate. The presence of these ions in an experimental MS/MS spectrum would provide strong evidence for the proposed structure.
| Predicted m/z | Formula | Δ Mass (Da) | Proposed Origin of Loss | Pathway |
| 249.0819 | [C₁₂H₁₃N₂O₄]⁺ | - | Precursor Ion [M+H]⁺ | - |
| 218.0659 | [C₁₁H₁₂N₂O₃]⁺ | -31.0160 | Loss of methoxy radical (•OCH₃) | B2 |
| 217.0608 | [C₁₁H₉N₂O₃]⁺ | -32.0211 | Loss of methanol (CH₃OH) | B1 |
| 203.0812 | [C₁₂H₁₃NO₂]⁺ | -46.0007 | Loss of nitro radical (•NO₂) | A2 |
| 202.0734 | [C₁₂H₁₀NO₂]⁺ | -47.0085 | Loss of nitrous acid (HNO₂) | A1 |
| 176.0655 | [C₁₀H₁₀NO₂]⁺ | -73.0164 | Loss of nitroethyl side chain (•C₂H₄NO₂) | C1 |
| 171.0502 | [C₁₁H₉NO]⁺ | -78.0317 | Sequential loss of •NO₂ and CH₃OH | C2 |
| 130.0651 | [C₉H₈N]⁺ | -119.0168 | Cleavage to indole core | C2 |
Conclusion
The in-silico fragmentation analysis of Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate reveals a set of predictable and diagnostic fragmentation pathways. The most characteristic and likely most abundant fragments are expected to arise from the facile cleavage of the nitroethyl side chain, specifically the neutral loss of HNO₂ (47 Da) and the radical loss of •NO₂ (46 Da). Additional significant fragments are predicted from the loss of methanol (32 Da) or a methoxy radical (31 Da) from the ester group. The presence of a fragment at m/z 176, corresponding to the indole-4-carboxylate core, would serve as strong confirmation of the main scaffold. By understanding these pathways, analysts can confidently identify this molecule and distinguish it from structural isomers, contributing to the rigorous quality control and characterization required in modern chemical research.
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